13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
CAS No.: 157667-28-2
Cat. No.: VC16855867
Molecular Formula: C13H15ClO
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157667-28-2 |
|---|---|
| Molecular Formula | C13H15ClO |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one |
| Standard InChI | InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2 |
| Standard InChI Key | IJAJWAHYCLQUFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2=CC(=O)C=CC(=C2Cl)CC1 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one, delineates its bicyclic framework. The bicyclo[6.4.1] notation indicates a fused ring system comprising 13 carbons, with bridging points at positions 1, 6, and 10. The chlorine atom occupies position 13, while the ketone group is at position 10.
Structural Features
The canonical SMILES representation, C1CCCC2=CC(=O)C=CC(=C2Cl)CC1, reveals a bicyclic structure with conjugated double bonds at positions 1(13), 8, and 11. The chlorine atom is attached to a carbon adjacent to one of the double bonds, introducing electronic effects that influence reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.71 g/mol |
| InChI Key | IJAJWAHYCLQUFR-UHFFFAOYSA-N |
| CAS Registry Number | 157667-28-2 |
Synthesis and Reaction Pathways
Mechanistic Considerations
The compound’s chlorine substituent likely originates from electrophilic chlorination or nucleophilic displacement. In related systems, enamine intermediates facilitate cyclization by stabilizing positive charge development during ring closure . For instance, the reaction of enamines with azides proceeds via polar transition states, where electron-donating groups direct regioselectivity . This mechanistic insight suggests that the chlorine atom in 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one may influence reaction pathways by modulating electronic effects.
Structural and Spectroscopic Analysis
Conformational Dynamics
The bicyclo[6.4.1] framework imposes significant steric strain, particularly at the bridgehead carbons. Computational models predict that the chlorine atom’s electronegativity induces localized polarization, altering electron density across the conjugated system.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure makes it a candidate for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Its chlorine and ketone moieties serve as handles for further functionalization.
Specialty Chemical Synthesis
Suppliers such as Suzhou Health Chemicals Co., Ltd., market this compound for research applications, underscoring its role in exploring novel reaction manifolds.
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